Cas no 646055-22-3 (1-Propanamine, 3-[(4-methylpentyl)oxy]-)

1-Propanamine, 3-[(4-methylpentyl)oxy]- structure
646055-22-3 structure
Product Name:1-Propanamine, 3-[(4-methylpentyl)oxy]-
CAS No:646055-22-3
MF:C9H21NO
MW:159.269142866135
CID:421776
PubChem ID:110352
Update Time:2025-04-19

1-Propanamine, 3-[(4-methylpentyl)oxy]- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanamine, 3-[(4-methylpentyl)oxy]-
    • 3-(4-methylpentoxy)propan-1-amine
    • SCHEMBL3450775
    • EINECS 270-848-6
    • DTXSID80867638
    • NS00122398
    • 68479-00-5
    • AKOS009163539
    • 646055-22-3
    • 3-[(4-methylpentyl)oxy]propan-1-amine
    • Inchi: 1S/C9H21NO/c1-9(2)5-3-7-11-8-4-6-10/h9H,3-8,10H2,1-2H3
    • InChI Key: IWNIYAALLZXYPP-UHFFFAOYSA-N
    • SMILES: O(CCCN)CCCC(C)C

Computed Properties

  • Exact Mass: 159.16243
  • Monoisotopic Mass: 159.162
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 7
  • Complexity: 74
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • PSA: 35.25
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